molecular formula C13H21N5 B15052035 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15052035
M. Wt: 247.34 g/mol
InChI Key: CWLFQHJHSLQDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a bis-pyrazole derivative featuring two distinct pyrazole rings linked via a methylene-amine bridge. The first pyrazole is substituted with methyl groups at positions 1 and 5, while the second contains a 1-ethyl-3-methyl substitution pattern.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-ethyl-3-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-5-18-9-13(10(2)16-18)7-14-6-12-8-15-17(4)11(12)3/h8-9,14H,5-7H2,1-4H3

InChI Key

CWLFQHJHSLQDNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=C(N(N=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with suitable alkylating agents. One common method is the alkylation of 1,5-dimethyl-1H-pyrazole and 1-ethyl-3-methyl-1H-pyrazole with formaldehyde and subsequent amination. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyrazole Derivatives

The target compound’s structural analogs differ primarily in the substituents on the pyrazole rings and the nature of the bridging amine group. Key examples include:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituent 1 (Pyrazole A) Substituent 2 (Pyrazole B/Other Group) Molecular Formula Molecular Weight CAS Number
Target Compound 1,5-Dimethyl 1-Ethyl-3-methyl C12H21N5 247.33 Not explicitly listed
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine 1,5-Dimethyl 4-Methoxyphenyl C14H19N3 229.33 1006322-94-6
[(2,5-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine 1,5-Dimethyl 2,5-Difluorophenyl C13H12F3N3O2 299.25 937605-76-0
(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamine 1-Ethyl-3,5-dimethyl Isopropyl C11H21N3 195.31 1156283-58-7

Key Observations :

  • Steric and Electronic Modifications : Alkyl groups (e.g., ethyl, isopropyl) influence steric hindrance and lipophilicity. For instance, the isopropyl group in may reduce solubility compared to the ethyl group in the target compound.

Physicochemical Properties

  • Melting Points : Fluorinated analogs (e.g., ) likely exhibit higher melting points due to stronger intermolecular forces, whereas the target compound’s melting point is unreported.

Biological Activity

The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine , also known by its CAS number 1856049-61-0 , is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole compounds have been widely studied for their anti-inflammatory, anticancer, and antimicrobial properties. This article aims to compile and analyze the available data regarding the biological activity of this specific compound.

Chemical Structure and Properties

The molecular formula of the compound is C13H22N5C_{13}H_{22}N_5 with a molecular weight of 283.8 g/mol . Its structure includes two pyrazole rings connected via a methylamine linker, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast cancer)3.79
Compound BHep-2 (Laryngeal cancer)3.25
Compound CA549 (Lung cancer)26.0
Compound DNCI-H460 (Lung cancer)0.95

These findings suggest that the compound may similarly exhibit potent anticancer properties, although specific data on this compound is limited.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. While direct studies on this compound are sparse, related pyrazole compounds have demonstrated significant inhibition of COX enzymes, indicating a potential for similar activity in this compound.

Case Studies

A notable study evaluated the biological activity of various pyrazole derivatives in a series of in vitro assays. The results indicated that many derivatives exhibited promising cytotoxicity and anti-inflammatory properties, suggesting that modifications to the pyrazole structure can enhance biological efficacy.

Example Case Study: Pyrazole Derivatives in Cancer Research

In a recent publication, researchers synthesized several pyrazole derivatives and tested them against multiple cancer cell lines. The study found that certain modifications led to enhanced potency and selectivity for cancer cells over normal cells. The results underscored the importance of structural diversity in developing effective anticancer agents.

Q & A

Q. What are the key synthetic strategies for preparing [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine?

The synthesis typically involves:

  • Alkylation of pyrazole precursors : For example, coupling substituted pyrazole-methyl halides with amines using catalysts like copper(I) bromide and cesium carbonate under reflux conditions in polar solvents (e.g., DMSO or ethanol) .
  • Reductive amination : Reduction of intermediates (e.g., nitro groups) using NaBH₄ in the presence of NiCl₂, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound .
  • Cross-coupling reactions : Adapting methods from structurally similar pyrazole-amine derivatives, such as those involving morpholine or aryl substituents .

Q. How is the compound characterized for structural confirmation and purity?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and methyl/ethyl group integration. For example, δ 2.29 ppm (s, 3H) for methyl groups in pyrazole rings .
  • Mass spectrometry (HRMS-ESI) : To verify molecular weight (e.g., m/z 215 [M+H]+ for analogous pyrazole-amines) .
  • Melting point analysis : Consistency in melting range (e.g., 104–107°C for related compounds) indicates purity .
  • Chromatography : HPLC or TLC to detect impurities, with ≥95% purity as a benchmark .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Unreacted intermediates : Traces of alkylating agents or unreacted pyrazole precursors. Mitigated via repeated extractions (e.g., DCM/water partitioning) and gradient chromatography .
  • Byproducts from incomplete reduction : Residual nitro groups detected via IR (absence of NO₂ peaks ~1520 cm⁻¹). Addressed by optimizing NaBH₄ stoichiometry and reaction time .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for this compound?

  • Catalyst screening : Copper(I) bromide in achieved 17.9% yield; testing alternative catalysts (e.g., Pd-based) may improve efficiency .
  • Solvent effects : Polar aprotic solvents like DMF enhance reactivity but may require higher temperatures (e.g., 35–50°C) .
  • Microwave-assisted synthesis : Reduces reaction time from days to hours, as demonstrated for pyrazole-morpholine derivatives .

Q. What computational methods predict the compound’s physicochemical or biological properties?

  • DFT calculations : Used to model electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for pyrazole derivatives .
  • Molecular docking : Screens for potential biological targets (e.g., mTORC1 inhibition inferred from antiproliferative pyrazole-benzamides) .

Q. How do structural modifications (e.g., fluorinated or electron-withdrawing groups) affect properties?

  • Substituent impact : Fluorine atoms (e.g., in [(2,5-difluorophenyl)methyl] analogs) enhance lipophilicity and metabolic stability .
  • Comparative NMR studies : Electron-deficient substituents (e.g., -CF₃) downfield-shift pyrazole ring protons in ¹H NMR .

Methodological Guidance

Q. What crystallization techniques are suitable for X-ray diffraction analysis?

  • Slow evaporation : Use ethanol/water mixtures to grow single crystals. SHELX programs (e.g., SHELXL-2018) refine structures, resolving twinning or disorder .
  • Data collection : High-resolution (≤1.0 Å) datasets ensure accurate bond-length measurements for publication .

Q. How to design bioactivity assays based on structural analogs?

  • Antimicrobial screening : Adapt protocols from pyrazole-oxadiazole derivatives () using MIC assays against Gram-positive/negative strains .
  • Antiproliferative assays : Test against cancer cell lines (e.g., MTT assay) with mTORC1 pathway analysis, as seen in benzamide-pyrazole studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.